molecular formula C11H14O3 B3022420 3-(3-Methoxyphenyl)butanoic acid CAS No. 37730-33-9

3-(3-Methoxyphenyl)butanoic acid

Cat. No.: B3022420
CAS No.: 37730-33-9
M. Wt: 194.23 g/mol
InChI Key: XDMVUTYPFLYVOH-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)butanoic acid is a substituted butanoic acid featuring a methoxy group at the meta position of the phenyl ring attached to the third carbon of the butanoic acid chain. Substituted phenylbutanoic acids are frequently studied for applications in pharmaceuticals, agrochemicals, and flavor chemistry due to their diverse functional properties .

Properties

IUPAC Name

3-(3-methoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(6-11(12)13)9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMVUTYPFLYVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283445
Record name 3-(3-methoxyphenyl)butanoic acid
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Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37730-33-9
Record name 3-Methoxy-β-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37730-33-9
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Record name NSC 31594
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Record name NSC31594
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Record name 3-(3-methoxyphenyl)butanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and halides in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Methoxyphenyl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds are structurally related to 3-(3-Methoxyphenyl)butanoic acid, differing in substituent positions, chain length, or functional groups:

Compound Name Substituents/Modifications Key Properties/Applications References
3-(4-Methoxyphenyl)butanoic acid Methoxy group at para position on phenyl Higher lipophilicity; potential antioxidant activity
3-Methyl-2-phenylbutanoic acid Methyl branch at C3, phenyl at C2 Odor-active (rancid/cheese-like notes); used in fragrance analysis
3-(3-Hydroxyphenyl)propanoic acid Hydroxyl group at meta position; shorter chain Lower stability under alkaline conditions; precursor in lignin degradation
4-(4-Methoxyphenyl)butyric acid Methoxy group at para position; butyric acid chain Studied for anti-inflammatory properties; higher solubility in polar solvents

Physicochemical Properties

  • Lipophilicity: The meta-methoxy group in this compound likely enhances lipophilicity compared to hydroxyl-substituted analogs (e.g., 3-(3-Hydroxyphenyl)propanoic acid), improving membrane permeability .
  • Stability : Methoxy-substituted acids generally exhibit greater chemical stability than hydroxylated analogs, which may decompose under strong alkaline or oxidative conditions .
  • Odor Profile: Unlike branched analogs (e.g., 3-methylbutanoic acid), straight-chain phenylbutanoic acids like this compound are less likely to contribute rancid odors, making them preferable in non-fragrance applications .

Analytical and Industrial Relevance

  • Odor Thresholds: Branched-chain acids (e.g., 3-methylbutanoic acid) have lower aroma detection thresholds than straight-chain analogs, influencing their use in food and fragrance industries .
  • Pharmaceutical Intermediates: Methyl esters of phenylbutanoic acids (e.g., methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate) serve as precursors for bioactive molecules, underscoring their synthetic utility .

Biological Activity

3-(3-Methoxyphenyl)butanoic acid, also known as 3-amino-3-(3-methoxyphenyl)butanoic acid, is an organic compound with significant biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14O3, featuring a methoxy group attached to a phenyl ring and a butanoic acid moiety. Its unique structure allows for diverse interactions within biological systems, influencing its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
  • Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects in cellular models .

The mechanism of action involves interactions with specific molecular targets such as receptors and enzymes. The methoxy group enhances the compound's binding affinity, influencing its pharmacodynamics. For instance, it may modulate GABA receptor activity, which is crucial for neurotransmission and overall neuronal health .

Table 1: Summary of Biological Activities

Activity Description Reference
NeuroprotectionProtects neurons from oxidative damage
AntimicrobialEffective against gram-positive and gram-negative bacteria
AntioxidantScavenges free radicals, reducing oxidative stress in cells
GABA Receptor ModulationInfluences neurotransmission through GABA receptor interactions

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress, results indicated a significant reduction in cell death compared to controls. The compound was found to upregulate antioxidant enzymes, enhancing cellular defense mechanisms against oxidative injury.

Case Study: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against various bacterial strains. The results showed that this compound exhibited notable inhibition zones in disc diffusion assays, particularly against E. coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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